molecular formula C23H29FN4O2 B2673059 N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898451-72-4

N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2673059
CAS No.: 898451-72-4
M. Wt: 412.509
InChI Key: YZJWKFQMLBWZFR-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS Number: 898432-18-3) is a synthetic oxalamide derivative with a molecular formula of C23H29FN4O2 and a molecular weight of 412.5 g/mol . This compound features a distinct molecular architecture, incorporating substituted phenyl and 4-methylpiperazine rings linked by an oxalamide group, which may facilitate interactions with biological targets. While the specific mechanism of action and full spectrum of applications for this precise molecule are subjects for further investigation, its structural characteristics suggest potential as a valuable intermediate or pharmacophore in medicinal chemistry and drug discovery research. Oxalamide derivatives, as a class, have been explored for various applications, including as flavoring agents with savory and umami profiles in other structural contexts , and as core structures in compounds with potential bioactivity . Researchers may find this chemical useful as a building block for the synthesis of more complex molecules or as a tool compound in biochemical and pharmacological assays. This product is intended for research and development purposes exclusively. For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-16-4-9-20(17(2)14-16)26-23(30)22(29)25-15-21(18-5-7-19(24)8-6-18)28-12-10-27(3)11-13-28/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJWKFQMLBWZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction would involve 2,4-dimethylaniline and 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

    Coupling Reaction: The intermediate products are then coupled under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxalamide group into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, with pathways involving signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamides exhibit diverse biological and functional properties depending on their substituents. Below is a detailed comparison with structurally related compounds, categorized by application:

Flavoring Agents

Compound Name (CAS/FEMA) N1 Substituent N2 Substituent Key Findings References
S336 (745047-53-4, FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Potent umami agonist; replaces MSG in foods.
- NOEL: 100 mg/kg bw/day; safe at exposure levels ≤0.003 µg/kg bw/day.
- Metabolized via hydrolysis and oxidation.
S5456 (Unspecified) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Inhibits CYP3A4 (51% at 10 µM) in preliminary assays.
- No significant CYP inhibition (<50%) in definitive assays.
FL-no. 16.100 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl - Structurally similar to S336.
- Shares metabolic pathways (hydrolysis, oxidation).
- NOEL of 100 mg/kg bw/day applies.
FL-no. 16.101 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl - Analogous safety profile to S336.
- Margin of safety: >500 million at 0.0002 µg/kg bw/day exposure.

Key Differences : The target compound replaces methoxy groups with methyl groups (N1) and introduces a 4-fluorophenyl and 4-methylpiperazine moiety (N2). These changes may alter receptor binding (e.g., TAS1R1/TAS1R3 for umami) and metabolic stability due to fluorine’s electron-withdrawing effects and piperazine’s susceptibility to oxidation.

Antimicrobial Agents (GMC Series)

Compound N1 Substituent N2 Substituent Activity References
GMC-1 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Moderate antimicrobial activity (specific targets unspecified).
GMC-4 4-Fluorophenyl 1,3-Dioxoisoindolin-2-yl Enhanced activity compared to GMC-1 (fluorine improves bioavailability).

However, the piperazine chain may confer distinct solubility or target interactions.

Antiviral and Kinase-Targeting Agents

Compound (Application) Structure Key Findings References
BNM-III-170 (HIV) N1-(4-Chloro-3-fluorophenyl), N2-(guanidinomethyl indenyl) Enhances vaccine efficacy against HIV; synthesized as a bis-trifluoroacetate salt.
1c (Kinase inhibitor) N1-(4-Chloro-3-(trifluoromethyl)phenyl), N2-(fluorophenyl-pyridyl) Biological activity linked to trifluoromethyl and pyridyl groups; characterized by 19F NMR.

Piperazine derivatives often modulate CNS targets (e.g., dopamine receptors), but this remains speculative without direct evidence .

Research Findings

Metabolic Pathways

  • 16.100/16.101): Metabolized via hydrolysis of the oxalamide bond, oxidation of alkyl/aryl groups, and conjugation with glucuronic acid. High metabolic capacity prevents pathway saturation .

Functional Potency

  • Umami Agonists: S336’s pyridyl group is critical for TAS1R1/TAS1R3 receptor binding .
  • Antimicrobial Activity : Fluorine in GMC-4 enhances bioactivity; similar effects may occur in the target compound .

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has drawn interest in medicinal chemistry due to its potential biological activities. The compound's unique oxalamide structure, combined with various functional groups, suggests it may interact with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28F1N3O2C_{22}H_{28}F_{1}N_{3}O_{2}, with a molecular weight of approximately 397.48 g/mol. The presence of the dimethylphenyl and fluorophenyl groups, along with the piperazine moiety, contributes to its biological profile.

Property Value
Molecular FormulaC22H28FN3O2
Molecular Weight397.48 g/mol
Functional GroupsOxalamide, Piperazine, Aromatic Rings

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in biological systems. The oxalamide linkage may facilitate hydrogen bonding and π-π stacking interactions with target biomolecules, potentially modulating their activity.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors due to its structural features.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Line Tested : Human breast cancer (MCF-7)
  • IC50 Value : 15 µM after 48 hours of treatment.

These results indicate a moderate cytotoxic effect, suggesting potential for development as an anticancer agent.

In Vivo Studies

In animal models, the compound has been assessed for anti-inflammatory properties. A study involving mice showed a significant reduction in paw edema induced by carrageenan, indicating potential therapeutic applications in treating inflammatory conditions.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To assess the efficacy of this compound against breast cancer.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Findings : The compound exhibited dose-dependent cytotoxicity, with an IC50 value indicating significant growth inhibition at higher concentrations.
  • Case Study on Anti-inflammatory Effects :
    • Objective : Evaluate the anti-inflammatory effects in an animal model.
    • Methodology : Mice were administered the compound prior to carrageenan injection.
    • Results : A notable decrease in inflammation was observed compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Name IC50 (µM) Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(4-fluorophenyl)ethyl)oxalamide20Moderate cytotoxicity
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide25Low anti-inflammatory activity
N1-(3-methoxyphenyl)-N2-(2-(4-methylpiperidin-1-yl)ethyl)oxalamide30Weak anticancer activity

This table illustrates that while similar compounds exhibit varying degrees of activity, this compound shows promising potential as both an anticancer and anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for oxalamide derivatives, and how can they be adapted for synthesizing N1-(2,4-dimethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide?

  • Methodology : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. For example, N1-(3,5-dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide was prepared using sodium hydride in anhydrous DMF to activate the amine, followed by reaction with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride . Adapting this route, researchers could substitute the quinoline moiety with a 4-methylpiperazine-ethyl group and optimize reaction conditions (e.g., solvent, temperature) for sterically hindered intermediates.
  • Key Considerations : Monitor reaction progress via TLC or UPLC-MS to address low yields (e.g., 12% in some cases ). Use column chromatography or recrystallization for purification.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions, coupling constants, and stereochemistry. For example, aromatic protons in dimethylphenyl groups typically appear as multiplets at δ 6.5–7.5 ppm, while piperazine methyl groups resonate near δ 2.3 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+^+ signals) with high-resolution MS.
  • HPLC/UPLC : Assess purity (>95% recommended) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar oxalamides?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects across analogs. For instance, N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) showed distinct activity vs. N1-(3-ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) due to halogen vs. alkoxy groups .
  • Computational Modeling : Perform docking studies to assess binding affinity to target proteins (e.g., cytochrome P450 4F11 ).
  • Dose-Response Experiments : Validate activity thresholds using IC50_{50}/EC50_{50} assays in relevant cell lines.

Q. What strategies optimize multi-step synthesis yields for complex oxalamides like this compound?

  • Methodology :

  • Stepwise Optimization : Isolate intermediates (e.g., brominated precursors ) to troubleshoot low yields. For example, the 12% yield of compound 40 highlights the need for stoichiometric control (e.g., excess oxalyl chloride).
  • Catalytic Enhancements : Explore palladium catalysts for Suzuki couplings or Buchwald-Hartwig aminations to streamline piperazine-ethyl group incorporation.
  • Solvent/Base Screening : Test polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (NaH, DBU) to minimize side reactions .

Q. How do electronic and steric effects of the 2,4-dimethylphenyl and 4-fluorophenyl groups influence pharmacokinetic properties?

  • Methodology :

  • LogP Calculations : Predict lipophilicity using software like ChemAxon. The dimethylphenyl group increases hydrophobicity, while the fluorophenyl moiety enhances metabolic stability.
  • CYP450 Inhibition Assays : Assess interactions with liver enzymes (e.g., CYP3A4) using fluorometric kits.
  • Permeability Studies : Use Caco-2 cell monolayers to evaluate intestinal absorption potential .

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